molecular formula C13H12BrN3O2S B14077049 N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14077049
M. Wt: 354.22 g/mol
InChI Key: CCUGSLQJJNKAJS-UHFFFAOYSA-N
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Description

N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bromopyridine moiety linked to a methylbenzenesulfonamide group through a methyleneamino bridge, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 2-bromopyridine-3-carbaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as toluene or ethyl acetate under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H12BrN3O2S

Molecular Weight

354.22 g/mol

IUPAC Name

N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12BrN3O2S/c1-10-4-6-12(7-5-10)20(18,19)17-16-9-11-3-2-8-15-13(11)14/h2-9,17H,1H3

InChI Key

CCUGSLQJJNKAJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC=C2)Br

Origin of Product

United States

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